molecular formula C11H12N2O7S B6179291 2-[(4-{[(methoxycarbonyl)amino]sulfonyl}phenyl)carbamoyl]acetic acid CAS No. 2624140-89-0

2-[(4-{[(methoxycarbonyl)amino]sulfonyl}phenyl)carbamoyl]acetic acid

Cat. No. B6179291
CAS RN: 2624140-89-0
M. Wt: 316.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-{[(methoxycarbonyl)amino]sulfonyl}phenyl)carbamoyl]acetic acid, also known as MSCA, is an organic compound with a unique chemical structure and a wide range of applications. It is a carboxylic acid derivative, with a carboxyl group and an amine group connected to a sulfonyl group. MSCA is a versatile compound, which has been used in many scientific fields, ranging from pharmaceuticals to biochemistry. It is an important precursor for the synthesis of many pharmaceuticals and is also used as a reagent for various chemical reactions.

Scientific Research Applications

2-[(4-{[(methoxycarbonyl)amino]sulfonyl}phenyl)carbamoyl]acetic acid has been used in many scientific research applications. It has been used to synthesize pharmaceuticals and other compounds, as well as for the study of biochemical and physiological processes. This compound has also been used in the synthesis of peptides, proteins, and other biomolecules. It has also been used in the synthesis of fluorescent probes, which are used to study cell signaling pathways.

Mechanism of Action

2-[(4-{[(methoxycarbonyl)amino]sulfonyl}phenyl)carbamoyl]acetic acid has a unique chemical structure and is able to interact with molecules in a variety of ways. It can form hydrogen bonds with other molecules, as well as interact with other molecules through electrostatic interactions. It can also form covalent bonds with other molecules, which can lead to the formation of new molecules.
Biochemical and Physiological Effects
This compound has been used in the study of biochemical and physiological processes. It has been used to study the effects of drugs on the body, as well as the effects of hormones on the body. It has also been used to study the effects of various environmental toxins on the body.

Advantages and Limitations for Lab Experiments

2-[(4-{[(methoxycarbonyl)amino]sulfonyl}phenyl)carbamoyl]acetic acid has several advantages when used in laboratory experiments. It is relatively stable, allowing for long-term storage and use. It is also relatively non-toxic, making it safe to use in experiments. Additionally, it is relatively inexpensive, making it an attractive reagent for laboratory experiments.
However, there are also some limitations when using this compound in laboratory experiments. It can be difficult to obtain in large quantities, and its reactivity can be unpredictable. Additionally, it can be difficult to purify, due to the presence of impurities.

Future Directions

The future of 2-[(4-{[(methoxycarbonyl)amino]sulfonyl}phenyl)carbamoyl]acetic acid is very promising, as it has a wide range of potential applications. It can be used to synthesize new compounds and to study biochemical and physiological processes. It can also be used to develop new fluorescent probes and other tools for studying cell signaling pathways. Additionally, it can be used to develop new drugs and other pharmaceutical products. Finally, it can be used to develop new methods for the synthesis of peptides, proteins, and other biomolecules.

Synthesis Methods

2-[(4-{[(methoxycarbonyl)amino]sulfonyl}phenyl)carbamoyl]acetic acid can be synthesized using several methods. The most common method is the reaction of a carboxylic acid and an amine with a sulfonyl chloride. This reaction yields a sulfonamide, which can then be hydrolyzed to form this compound. Other methods include the reaction of a carboxylic acid with an amine and a sulfonyl fluoride, or the reaction of an amine and a sulfonyl halide with a carboxylic acid derivative.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(4-{[(methoxycarbonyl)amino]sulfonyl}phenyl)carbamoyl]acetic acid involves the reaction of 4-aminobenzenesulfonyl chloride with methyl chloroformate to form 4-{[(methoxycarbonyl)amino]sulfonyl}chlorobenzene. This intermediate is then reacted with 2-aminoacetic acid to form the final product.", "Starting Materials": [ "4-aminobenzenesulfonyl chloride", "methyl chloroformate", "2-aminoacetic acid" ], "Reaction": [ "Step 1: React 4-aminobenzenesulfonyl chloride with methyl chloroformate in the presence of a base such as triethylamine to form 4-{[(methoxycarbonyl)amino]sulfonyl}chlorobenzene.", "Step 2: React 4-{[(methoxycarbonyl)amino]sulfonyl}chlorobenzene with 2-aminoacetic acid in the presence of a base such as sodium hydroxide to form 2-[(4-{[(methoxycarbonyl)amino]sulfonyl}phenyl)carbamoyl]acetic acid." ] }

CAS RN

2624140-89-0

Molecular Formula

C11H12N2O7S

Molecular Weight

316.3

Purity

95

Origin of Product

United States

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